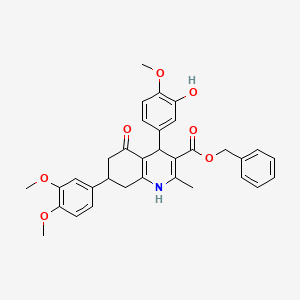
Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C33H33NO7 and its molecular weight is 555.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline family. Its unique structure features multiple functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and interactions with biological targets.
The molecular formula of this compound is C₃₃H₃₃N₃O₇, with a molar mass of approximately 555.62 g/mol. The presence of methoxy and hydroxy substituents on aromatic rings enhances its reactivity and biological profile.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. Its structural features may enhance binding affinity to microbial targets.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In particular, studies have indicated that it may interact with specific molecular targets involved in cancer pathways.
Case Study: Anticancer Activity
A study screened a library of compounds for anticancer effects using multicellular spheroids as a model. This compound demonstrated significant cytotoxicity against various cancer cell lines (Fayad et al., 2019) . The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth.
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. A comparative analysis with structurally related compounds reveals:
| Compound Name | Key Differences |
|---|---|
| Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Lacks the 7-(3-hydroxy-4-methoxyphenyl) group |
| Benzyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Lacks the 2-(3-hydroxy) group |
| Ethyl 7-(3-hydroxyphenyl)-2-methylhexahydroquinoline | Lacks additional methoxy groups |
The presence of both hydroxy and methoxy groups significantly influences the reactivity and biological profile compared to similar compounds .
Investigations into the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Binding affinity assays and enzyme inhibition studies are commonly used to elucidate how the compound affects specific pathways in biological systems.
Properties
Molecular Formula |
C33H33NO7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO7/c1-19-30(33(37)41-18-20-8-6-5-7-9-20)31(22-11-12-27(38-2)25(35)15-22)32-24(34-19)14-23(16-26(32)36)21-10-13-28(39-3)29(17-21)40-4/h5-13,15,17,23,31,34-35H,14,16,18H2,1-4H3 |
InChI Key |
REPUYEXUUGYSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















